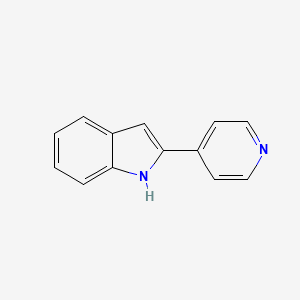

2-(pyridin-4-yl)-1H-indole

Descripción general

Descripción

2-(Pyridin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine ring. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The pyridine ring is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-yl)-1H-indole can be achieved through various methods. One common approach involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide to form a chalcone intermediate. This intermediate is then treated with 2-aminopyridine under basic conditions to yield the desired product .

Another method involves the cyclization of N-(pyridin-4-yl)acetamide with an appropriate indole precursor under acidic conditions. This reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyridin-4-yl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide for deprotonation followed by nucleophilic attack.

Major Products

Oxidation: Formation of indole-2-carboxylic acid or pyridine-4-carboxylic acid.

Reduction: Formation of 2-(pyridin-4-yl)-1H-indoline.

Substitution: Formation of this compound derivatives with various substituents on the pyridine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Biological Activities

Research indicates that 2-(Pyridin-4-yl)-1H-indole exhibits a range of biological activities, making it a promising candidate for drug development:

- Anti-inflammatory Properties : Studies have shown that derivatives of this compound can inhibit inflammatory pathways, potentially aiding in conditions like arthritis and other inflammatory diseases .

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Its derivatives have been tested for their Minimum Inhibitory Concentration (MIC) values, showing significant antimicrobial potential .

- Anticancer Effects : Investigations into the compound's structure have revealed its ability to interact with specific molecular targets involved in cancer progression, suggesting a role in anticancer therapies .

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound involves various chemical transformations that enhance its application in drug discovery:

- Catalytic Systems : Advanced catalytic systems have been developed to facilitate the construction of complex derivatives of this compound, enhancing yield and efficiency in synthetic processes .

- Automated Synthesis Platforms : The use of automated synthesis platforms allows for high-throughput screening and optimization of reaction conditions, which is crucial for scaling production for pharmaceutical applications.

Case Study: Antimicrobial Activity

A study focused on the antimicrobial properties of this compound derivatives demonstrated their effectiveness against multiple bacterial strains. The compounds were synthesized and tested for their ability to inhibit bacterial growth, with some exhibiting MIC values as low as 55 μg/mL against E. coli .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Derivative A | E. coli | 55 |

| Derivative B | S. aureus | 75 |

| Derivative C | K. pneumoniae | 100 |

Case Study: Anti-inflammatory Effects

Another research effort evaluated the anti-inflammatory potential of a specific derivative of this compound in a model of obesity-related inflammation. The compound was shown to significantly reduce inflammatory markers by modulating transcription factors involved in oxidative stress responses .

Mecanismo De Acción

The mechanism of action of 2-(pyridin-4-yl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The compound’s indole and pyridine rings allow it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyridin-2-yl)-1H-indole: Similar structure but with the pyridine ring attached at the 2-position of the indole.

2-(Pyridin-3-yl)-1H-indole: Pyridine ring attached at the 3-position of the indole.

2-(Pyridin-4-yl)-1H-indoline: Reduced form of 2-(pyridin-4-yl)-1H-indole with a saturated five-membered ring.

Uniqueness

This compound is unique due to the specific positioning of the pyridine ring at the 4-position of the indole. This positioning influences its electronic properties and reactivity, making it distinct from other isomers. Additionally, the combination of the indole and pyridine rings provides a versatile scaffold for further functionalization and exploration in various fields .

Actividad Biológica

Overview

2-(Pyridin-4-yl)-1H-indole is a heterocyclic compound that integrates both indole and pyridine structures, contributing to its diverse biological activities. This compound has garnered interest in medicinal chemistry for its potential applications in cancer treatment, antimicrobial properties, and other therapeutic areas. Understanding its biological activity involves exploring its mechanisms of action, target interactions, and effects on various cell lines.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features:

- An indole ring , which is a bicyclic structure consisting of a benzene ring fused to a pyrrole.

- A pyridine ring , which is a six-membered ring containing one nitrogen atom.

This compound primarily targets specific proteins or enzymes within cells, particularly kinases involved in signal transduction pathways. The interaction occurs through binding at active sites or allosteric sites, leading to conformational changes that alter the activity of the target proteins. This compound influences several biochemical pathways associated with cell proliferation, apoptosis, and differentiation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Various studies have evaluated its effects on different cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa | 4.3 | Moderate inhibition of cell growth |

| A549 | 5.0 | Significant reduction in viability |

| MDA-MB-231 | 6.5 | Effective against breast cancer cells |

| PC3 | 3.0 | Strong antiproliferative effects |

The compound's effectiveness is often compared with standard anticancer agents, showing promising results in inhibiting tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. It has shown activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

Case Studies

- Study on Antiproliferative Activity : A study conducted by researchers evaluated the antiproliferative activity of various pyridine derivatives, including this compound. The findings indicated a significant decrease in IC50 values upon structural modifications that enhanced hydrogen bonding capabilities, leading to improved biological activity against cancer cell lines such as Hep2 and MCF7 .

- Molecular Docking Studies : Molecular docking studies have been performed to elucidate the binding affinities of this compound with target proteins involved in cancer progression. These studies suggest that the compound effectively binds to kinases and other regulatory proteins, facilitating its role as a potential therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption through the gastrointestinal tract when administered orally, distribution within tissues, metabolism primarily via liver enzymes, and excretion through urine. Understanding these parameters is crucial for optimizing its therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(pyridin-4-yl)-1H-indole, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between indole precursors and pyridinyl boronic acids. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for high yields .

- Solvent optimization : Use DMF or THF under inert atmosphere to minimize side reactions .

- Temperature control : Reactions often proceed at 80–100°C for 12–24 hours .

Data Table :

| Reaction Parameter | Typical Conditions | Yield Range (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 60–85 |

| Solvent | DMF/THF | 70–90 |

| Temperature | 80–100°C | 75–88 |

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key peaks for pyridinyl protons (δ 8.5–9.0 ppm) and indole NH (δ ~11 ppm) .

- ¹³C NMR : Pyridinyl carbons (δ 120–150 ppm) and indole C2 (δ ~125 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (C₁₃H₁₀N₂, m/z 199.0866) .

- X-ray Crystallography : Resolve regiochemical ambiguities in crystalline derivatives .

Q. What in vitro assays are suitable for initial biological screening of this compound derivatives?

Methodological Answer:

- Kinase inhibition assays : Screen against EGFR or MAPK pathways using fluorescence-based ADP-Glo™ kits .

- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the interaction of this compound with biological targets?

Methodological Answer:

- Target selection : Prioritize receptors with pyridine-binding pockets (e.g., serotonin receptors, EGFR) .

- Software workflow :

- Ligand preparation : Optimize geometry using Gaussian09 (DFT/B3LYP) .

- Docking : AutoDock Vina for binding affinity (ΔG) and pose validation .

- MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 50 ns) .

Key Insight : Pyridinyl nitrogen forms hydrogen bonds with Asp831 in EGFR .

Q. How do substituents on the indole ring affect the compound’s pharmacokinetic properties?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- ADMET prediction : Use SwissADME for bioavailability radar and CYP450 inhibition profiles .

Q. How can contradictory bioactivity data from different assay formats be resolved?

Methodological Answer:

- Case Example : Discrepancies in IC₅₀ values between enzyme-based and cell-based assays.

- Root Cause Analysis :

- Membrane permeability : Verify via Caco-2 monolayer assays; poor permeability may explain low cellular activity .

- Protein binding : Use equilibrium dialysis to assess free fraction in serum-containing media .

- Mitigation : Optimize derivatives with PEGylation or prodrug strategies .

Q. What analytical techniques resolve spectral overlaps in NMR data for complex derivatives?

Methodological Answer:

- 2D NMR :

- HSQC : Correlate ¹H-¹³C signals for pyridinyl and indole carbons .

- NOESY : Identify spatial proximity between substituents (e.g., pyridinyl H and indole C3) .

- Dynamic NMR : Use variable-temperature ¹H NMR to distinguish rotamers in flexible derivatives .

Propiedades

IUPAC Name |

2-pyridin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNRDXHIIRNEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378023 | |

| Record name | 2-(pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21182-07-0 | |

| Record name | 2-(pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.